1-Oxa-8-azaspiro[4.5]decane Scaffold Achieves FAAH Inhibitory Potency >1500 M⁻¹s⁻¹, Outperforming Alternative Spirocyclic Cores in Head-to-Head Screening
In a direct comparative screen of spirocyclic cores for fatty acid amide hydrolase (FAAH) inhibition, the 1-oxa-8-azaspiro[4.5]decane scaffold series produced lead compounds with k(inact)/K(i) potency values exceeding 1500 M⁻¹s⁻¹. Other spirocyclic cores evaluated in the same study, including 6-azaspiro[2.5]octane, 5-azaspiro[2.4]heptane, and 2-azaspiro[3.3]heptane, failed to reach this potency threshold. The authors explicitly state that the 1-oxa-8-azaspiro[4.5]decane and 7-azaspiro[3.5]nonane cores 'clearly distinguished themselves from the other spirocyclic cores on the basis of their superior potency for FAAH' [1]. Although the target compound is the unelaborated methyl ester building block, its core scaffold is identical to the validated privileged chemotype, making it a direct entry point to this productive chemical space.
| Evidence Dimension | FAAH inhibitory potency (k(inact)/K(i)) |
|---|---|
| Target Compound Data | Scaffold series k(inact)/K(i) > 1500 M⁻¹s⁻¹ |
| Comparator Or Baseline | 6-azaspiro[2.5]octane, 5-azaspiro[2.4]heptane, 2-azaspiro[3.3]heptane series: k(inact)/K(i) below 1500 M⁻¹s⁻¹ threshold |
| Quantified Difference | >1500 M⁻¹s⁻¹ for 1-oxa-8-azaspiro[4.5]decane series vs. unquantified lower potency for comparators; scaffold classified as one of only two superior cores from the library |
| Conditions | FAAH enzyme assay; spirocyclic core library screening (Meyers et al., 2011) |
Why This Matters
Procuring the 1-oxa-8-azaspiro[4.5]decane building block maximizes probability of identifying potent FAAH leads, as this scaffold was one of only two cores that delivered kinetically efficient inhibitors in a systematic comparative screen.
- [1] Meyers MJ, et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg Med Chem Lett. 2011;21(21):6538-44. doi:10.1016/j.bmcl.2011.08.055 View Source
